N-(2,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a thiazole ring and a dimethylphenyl group, contributes to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with 2,4-dimethylthiazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetone or dimethylformamide (DMF). The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new catalysts and ligands for chemical reactions.
Medicine: Due to its potential biological activities, the compound is being investigated for its therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential cellular processes. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and protein synthesis . The compound’s anti-inflammatory and anticancer effects are thought to be mediated through the modulation of signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
N-(2,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can be compared with other thiazole derivatives to highlight its uniqueness:
Similar Compounds: 2-Amino-1,3-thiazole, 2,4-dimethylthiazole, 2,5-dimethylphenylthioureido acid derivatives
Uniqueness: The presence of both the dimethylphenyl group and the thiazole ring in this compound imparts unique chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C14H16N2OS |
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Molecular Weight |
260.36 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H16N2OS/c1-8-5-6-9(2)12(7-8)16-14(17)13-10(3)15-11(4)18-13/h5-7H,1-4H3,(H,16,17) |
InChI Key |
HLBNNELWTFQSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N=C(S2)C)C |
Origin of Product |
United States |
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